molecular formula C27H23BrFO2P B13152247 (2-Fluoro-4-(methoxycarbonyl)benzyl)triphenylphosphonium bromide

(2-Fluoro-4-(methoxycarbonyl)benzyl)triphenylphosphonium bromide

Cat. No.: B13152247
M. Wt: 509.3 g/mol
InChI Key: LOAPSNYOZISXAQ-UHFFFAOYSA-M
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Description

(2-Fluoro-4-(methoxycarbonyl)benzyl)triphenylphosphoniumbromide is a chemical compound with the molecular formula C27H23BrFO2P. It is known for its applications in various fields of scientific research, particularly in organic chemistry and medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Fluoro-4-(methoxycarbonyl)benzyl)triphenylphosphoniumbromide typically involves the reaction of 2-fluoro-4-(methoxycarbonyl)benzyl bromide with triphenylphosphine. The reaction is carried out in an appropriate solvent, such as ethanol, under controlled temperature conditions .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

(2-Fluoro-4-(methoxycarbonyl)benzyl)triphenylphosphoniumbromide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong nucleophiles for substitution reactions and oxidizing or reducing agents for redox reactions. The conditions vary depending on the desired reaction, but typically involve controlled temperatures and appropriate solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted phosphonium salts, while oxidation reactions may produce oxidized derivatives .

Mechanism of Action

The mechanism of action of (2-Fluoro-4-(methoxycarbonyl)benzyl)triphenylphosphoniumbromide involves its interaction with specific molecular targets. The compound can interact with cellular membranes and proteins, affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to (2-Fluoro-4-(methoxycarbonyl)benzyl)triphenylphosphoniumbromide include:

Uniqueness

What sets (2-Fluoro-4-(methoxycarbonyl)benzyl)triphenylphosphoniumbromide apart from similar compounds is the presence of the fluoro group, which can significantly influence its reactivity and interactions in chemical and biological systems. This unique structural feature can enhance its utility in specific applications, making it a valuable compound in scientific research .

Properties

Molecular Formula

C27H23BrFO2P

Molecular Weight

509.3 g/mol

IUPAC Name

(2-fluoro-4-methoxycarbonylphenyl)methyl-triphenylphosphanium;bromide

InChI

InChI=1S/C27H23FO2P.BrH/c1-30-27(29)21-17-18-22(26(28)19-21)20-31(23-11-5-2-6-12-23,24-13-7-3-8-14-24)25-15-9-4-10-16-25;/h2-19H,20H2,1H3;1H/q+1;/p-1

InChI Key

LOAPSNYOZISXAQ-UHFFFAOYSA-M

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)C[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)F.[Br-]

Origin of Product

United States

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